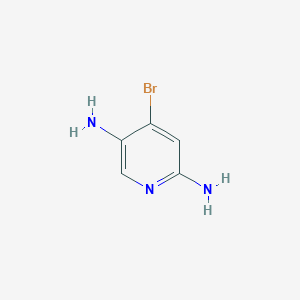

4-Bromopyridine-2,5-diamine

Description

BenchChem offers high-quality 4-Bromopyridine-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridine-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLIOAHOELOSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806851-06-8 | |

| Record name | 4-bromopyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridine-2,5-diamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromopyridine-2,5-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, this document serves as a foundational resource for its synthesis, characterization, and prospective applications. By leveraging established synthetic methodologies for related brominated and aminated pyridines, we present plausible and detailed protocols for the preparation of 4-Bromopyridine-2,5-diamine. Furthermore, this guide offers insights into its predicted physicochemical properties, spectroscopic signatures, and inherent reactivity, thereby equipping researchers with the necessary knowledge to explore its utility as a versatile building block in drug discovery and the development of novel functional materials.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of bromo- and amino-substituents onto the pyridine ring further enhances its synthetic versatility. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the amino groups provide sites for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

This guide focuses on the specific, yet underexplored isomer, 4-Bromopyridine-2,5-diamine. While direct literature on this compound is scarce, its structural motifs suggest significant potential as a scaffold for novel chemical entities. This document aims to bridge the existing information gap by providing a scientifically grounded projection of its synthesis, properties, and applications, thereby stimulating further research into this promising molecule.

Physicochemical and Spectroscopic Profile

While experimental data for 4-Bromopyridine-2,5-diamine is not available, we can predict its key properties based on the analysis of structurally related compounds such as 4-bromo-2,6-diaminopyridine and other isomers.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₅H₆BrN₃ | Based on the chemical structure. |

| Molecular Weight | 188.03 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Off-white to light brown solid | Typical for aminated pyridine derivatives. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The presence of amino groups and the pyridine nitrogen increases polarity. |

| Melting Point | Estimated >150 °C | Aminated pyridines tend to have relatively high melting points due to intermolecular hydrogen bonding. |

| pKa | Estimated 4-6 | The basicity of the pyridine nitrogen will be influenced by the electron-donating amino groups and the electron-withdrawing bromo-substituent. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.5 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~5.5-6.0 (br s, 4H, 2 x NH₂) | Chemical shifts are estimated based on the electronic effects of the substituents. |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~155 (C2), ~150 (C5), ~140 (C6), ~110 (C3), ~100 (C4) | Carbon chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects. |

Proposed Synthetic Pathways

The synthesis of 4-Bromopyridine-2,5-diamine can be approached through several strategic disconnections. Below are two plausible synthetic routes, starting from commercially available precursors.

Route 1: Sequential Amination of a Dibromopyridine Derivative

This route leverages the differential reactivity of bromine atoms on the pyridine ring, which can be influenced by the electronic nature of other substituents and reaction conditions. A potential starting material is 2,4-dibromopyridine-N-oxide.

Workflow for Synthetic Route 1

Caption: Proposed synthesis of 4-Bromopyridine-2,5-diamine starting from 2,4-dibromopyridine-N-oxide.

Experimental Protocol:

-

Synthesis of 2-Amino-4-bromopyridine-N-oxide (B): 2,4-Dibromopyridine-N-oxide is subjected to an ammonolysis reaction, where one of the bromine atoms is displaced by an amino group.[4] This reaction often shows regioselectivity, with the 2-position being more susceptible to nucleophilic attack.

-

Reduction of the N-oxide (C): The N-oxide functional group in compound B is reduced to the corresponding pyridine using a suitable reducing agent such as phosphorus trichloride (PCl₃).

-

Nitration of 2-Amino-4-bromopyridine (D): The resulting 2-amino-4-bromopyridine is then nitrated. The directing effects of the amino and bromo groups will favor the introduction of a nitro group at the 5-position.

-

Reduction of the Nitro Group (E): The final step involves the reduction of the nitro group in compound D to an amino group, yielding the target 4-Bromopyridine-2,5-diamine. This can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl).

Route 2: Functionalization of a Diaminopyridine

An alternative approach begins with a diaminopyridine and introduces the bromo-substituent at a later stage.

Workflow for Synthetic Route 2

Caption: A more direct, though potentially less selective, route to 4-Bromopyridine-2,5-diamine.

Experimental Protocol:

-

Bromination of 2,5-Diaminopyridine (G): Commercially available 2,5-diaminopyridine is subjected to electrophilic bromination. A mild brominating agent such as N-bromosuccinimide (NBS) would be the reagent of choice to avoid over-bromination. The regioselectivity of this reaction will be governed by the directing effects of the two amino groups.

Reactivity and Synthetic Utility

The synthetic utility of 4-Bromopyridine-2,5-diamine lies in the orthogonal reactivity of its functional groups.

Diagram of Potential Reactions

Caption: Key reaction pathways available for the derivatization of 4-Bromopyridine-2,5-diamine.

The bromine atom at the 4-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of carbon-based substituents. Additionally, the bromine can be displaced via nucleophilic aromatic substitution or be a partner in Buchwald-Hartwig amination reactions.

The two amino groups at the 2- and 5-positions offer further opportunities for functionalization. They can be acylated to form amides, alkylated, or used as nucleophiles in the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess diverse biological activities.[5]

Potential Applications in Drug Discovery and Materials Science

The structural features of 4-Bromopyridine-2,5-diamine make it an attractive scaffold for several applications:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The diaminopyridine motif can form crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the 4-position via cross-coupling can be tailored to target specific regions of the ATP-binding site.

-

Antiparasitic Agents: Fused imidazopyridine systems, which can be synthesized from diaminopyridines, have shown promise as inhibitors of essential enzymes in parasites like Trypanosoma brucei.[5]

-

Organic Electronics: Pyridine-based molecules are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the 4-Bromopyridine-2,5-diamine core through derivatization could lead to the development of novel functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromopyridine-2,5-diamine is not available, general precautions for handling related compounds should be followed. Brominated and aminated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] These compounds can be irritants to the skin, eyes, and respiratory tract.[8][9] Avoid inhalation of dust and contact with skin and eyes.[6][10]

Conclusion

4-Bromopyridine-2,5-diamine represents a promising yet underutilized building block in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic routes are based on well-established chemical transformations and offer a practical starting point for researchers interested in exploring the chemistry of this molecule. The versatile reactivity of its bromo- and amino-substituents opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. It is our hope that this guide will serve as a catalyst for further investigation into the rich chemistry and potential of 4-Bromopyridine-2,5-diamine.

References

- Understanding 4-Bromopyridine: Properties, Applications, and Pricing. (2026-01-21).

- 4-Bromopyridine 1120-87-2 wiki - Guidechem.

- 4-Bromopyridine | 1120-87-2 - ChemicalBook.

- 1120-87-2(4-Bromopyridine) Product Description - ChemicalBook.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-19).

- 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem.

- 84249-14-9|2-Amino-4-bromopyridine|BLD Pharm.

- 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem.

- 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem.

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023-12-27).

- 4-Bromopyridine-2,3-diamine | 1232431-75-2 - Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific.

- The development of a practical and reliable large-scale synthesis of 2, 6-diamino-4-bromopyridine - American Chemical Society.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

- Safety Data Sheet - Angene Chemical.

- 4-Bromopyridine - ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific.

- 2,3-diaminopyridine - Organic Syntheses Procedure.

- Why 2,5-Dibromopyridine-3,4-diamine is Essential for Your Next Synthesis Project. (2026-01-29).

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. (2025-08-11).

- 2-Amino-4-bromopyridine - Safety Data Sheet - ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

molecular structure of 4-Bromopyridine-2,5-diamine

Strategic Intermediate for Fused Heterocyclic Scaffolds

Executive Summary

4-Bromopyridine-2,5-diamine is a highly specialized, electron-rich pyridine intermediate used primarily in the synthesis of imidazo[4,5-c]pyridines and related fused heterocyclic systems.[1][2][3] Its structural uniqueness lies in the coexistence of a reactive halogen handle (C4-Br) alongside two nucleophilic amino groups (C2-NH₂, C5-NH₂). This "push-pull" electronic environment—where the electron-withdrawing bromine competes with strong electron-donating amines—creates a versatile but oxidation-sensitive scaffold essential for developing kinase inhibitors and purine bioisosteres.[4]

Part 1: Structural Analysis & Physicochemical Properties[4]

The molecule features a pyridine core significantly perturbed by substituent effects.[4] Understanding these electronic vectors is critical for predicting reactivity and stability.[4]

1.1 Electronic Architecture

-

Pyridine Nitrogen (N1): Typically electron-deficient.[4] However, the strong resonance donation from the C2-amino and C5-amino groups significantly increases electron density at N1 and C3/C6, raising the pKa compared to unsubstituted pyridine.

-

C4-Bromine: This position is electronically activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but deactivated for nucleophilic aromatic substitution (

) relative to 4-bromopyridine due to the electron donation from the diamines. -

C2/C5-Amines: The C5-amine is generally more nucleophilic than the C2-amine, as the C2-amine's lone pair is more delocalized into the ring nitrogen (amidine-like character).

1.2 Key Physicochemical Descriptors (Predicted)

| Property | Value | Structural Implication |

| Molecular Formula | High nitrogen content (Purine-like) | |

| Molecular Weight | 188.03 g/mol | Fragment-based drug discovery (FBDD) friendly |

| LogP (Predicted) | ~0.6 – 0.9 | High aqueous solubility; ideal for biological assays |

| pKa (Pyridine N) | ~6.5 – 7.0 | Significantly more basic than pyridine (pKa 5.2) due to amino-donation |

| TPSA | ~68 Ų | Good membrane permeability profile |

| Stability | Low | Prone to oxidative dimerization (azo formation) if stored in air |

Part 2: Synthetic Pathways & Process Optimization

Core Directive: The synthesis of 4-Bromopyridine-2,5-diamine is rarely performed in isolation for shelf storage due to its oxidative instability. It is best generated in situ or immediately prior to cyclization.[4]

The most robust route proceeds via the nitration of 2-amino-4-bromopyridine , followed by chemoselective reduction.

2.1 Graphviz Workflow: Synthetic Route

The following diagram illustrates the critical pathway, highlighting the regioselectivity of the nitration step.

Caption: Two-step synthesis emphasizing the preservation of the C4-Bromine bond during nitro reduction.

2.2 Step-by-Step Protocol

Step 1: Regioselective Nitration

-

Rationale: The C2-amino group is an ortho/para director.[4] C3 is ortho, C5 is para.[4] Steric hindrance from the bulky C4-Bromine atom disfavors C3 attack, directing nitration almost exclusively to C5 .

-

Protocol:

-

Dissolve 2-amino-4-bromopyridine (1.0 eq) in concentrated

at 0°C. -

Add fuming

(1.1 eq) dropwise, maintaining internal temp <5°C to prevent over-nitration or tar formation.[4] -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Pour onto crushed ice and neutralize with

to pH 8. -

Filter the yellow precipitate (2-amino-4-bromo-5-nitropyridine).[4]

-

Step 2: Chemoselective Reduction (The Critical Step)

-

Expert Insight: Standard catalytic hydrogenation (

, Pd/C) is forbidden here.[4] Palladium will rapidly catalyze the hydrodehalogenation, cleaving the C-Br bond to yield 2,5-diaminopyridine. -

Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (

).[4] -

Protocol:

-

Suspend the nitro intermediate (1.0 eq) in EtOH:Water (3:1).[4]

-

Add

(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -

Heat to reflux (80°C) with vigorous mechanical stirring for 2-4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate under reduced pressure.

-

Immediate Use: The resulting diamine oxidizes rapidly (turning dark brown/black).[4] Use immediately in the next step or store as a hydrochloride salt under Argon.[4]

-

Part 3: Reactivity Profile & Scaffolding Utility

The primary value of 4-Bromopyridine-2,5-diamine is its ability to serve as a "divergent node" in synthesis.

3.1 Divergent Synthesis Map

This diagram illustrates how the molecule serves as a gateway to multiple drug scaffolds.[4]

Caption: Divergent reactivity profile showing cyclization vs. cross-coupling pathways.

3.2 Imidazo[4,5-c]pyridine Formation

The most common application is the condensation with carboxylic acids or orthoesters to form the imidazo[4,5-c]pyridine core.

-

Mechanism: The C5-amine (more nucleophilic) likely attacks the electrophile first, followed by ring closure by the C4-amine (or vice versa, depending on specific conditions, though C5 is generally favored).

-

Significance: This scaffold mimics the purine ring of Adenosine, making it a privileged structure for ATP-competitive kinase inhibitors.

Part 4: Handling & Safety (E-E-A-T)

-

Oxidative Instability: Like many electron-rich aromatic diamines, this compound is prone to air oxidation.[4] It should be handled in a glovebox or under a constant stream of Nitrogen/Argon.[4]

-

Purification: Silica gel chromatography is often detrimental due to the acidity of silica causing streaking or degradation.[4] Neutral Alumina or Reverse-Phase (C18) chromatography is recommended.[4]

-

Storage: Store as the dihydrochloride salt (

) at -20°C to ensure long-term stability.

References

-

BenchChem. (2025).[4][5] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2023).[4] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. PubMed Central.[4] Retrieved from

-

Organic Syntheses. (1951).[4] 2-Amino-5-bromopyridine (Precursor protocols). Org. Synth. 1951, 31, 5. Retrieved from [4]

-

PubChem. (2025).[4][6] 4-Bromopyridine Compound Summary & Computed Properties. Retrieved from

Sources

- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 1120-87-2 CAS MSDS (4-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling & Handling of 4-Bromopyridine-2,5-diamine

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Bromopyridine-2,5-diamine (CAS: 1211534-75-6) represents a critical heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structural motif—a pyridine core functionalized with two electron-donating amino groups and an electron-withdrawing bromine—creates a unique "push-pull" electronic system.[1]

This electronic duality presents a distinct solubility challenge: the molecule exhibits significant polarity due to the diamine functionality, yet the bromine atom introduces lipophilicity and lattice stability that can hinder dissolution in aqueous media at neutral pH. Furthermore, the 2,5-diamino substitution pattern renders the compound susceptible to oxidative degradation (browning) in solution, necessitating rigorous handling protocols.[1]

This guide provides a definitive framework for solubilizing, handling, and profiling this compound, moving beyond static data points to dynamic, self-validating experimental workflows.

Physicochemical Profile (Predicted & Observed Consensus)

| Property | Value / Description | Context |

| Molecular Formula | C₅H₆BrN₃ | MW: 188.03 g/mol |

| Physical State | Solid (Crystalline) | Often off-white to brown (oxidation dependent) |

| Predicted LogP | ~0.5 to 0.9 | Moderately lipophilic; amenable to cell permeability |

| pKa (Pyridine N) | ~5.8 - 6.5 | Protonatable in mild acid (e.g., 0.1 M HCl) |

| H-Bond Donors | 2 (Amino groups) | High capacity for lattice formation |

| Solubility Class | Amphiphilic / Polar Aprotic Soluble | Soluble in DMSO, MeOH; Sparingly soluble in water (pH 7) |

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Primary Stock Solutions. Ideal for biological assays and reaction media.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good for transfers; avoid for long-term storage due to potential nucleophilic displacement or oxidation.[1] |

| Aqueous (Acidic) | 0.1 M HCl, 10% Acetic Acid | High (>20 mg/mL) | Protonation of the pyridine nitrogen breaks the crystal lattice.[1] |

| Aqueous (Neutral) | PBS (pH 7.4), Water | Low (<1 mg/mL) | Warning: Risk of precipitation in biological buffers.[1] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Useful for extraction workups but poor for dissolving pure crystalline solids.[1] |

| Non-Polar | Hexanes, Toluene | Insoluble | Used as anti-solvents to precipitate the product during purification.[1] |

Part 3: Mechanistic Insights & Causality[1]

To effectively manipulate 4-Bromopyridine-2,5-diamine, one must understand the forces governing its solvation.[1]

The Lattice Energy Barrier

The presence of two amino groups (

-

Implication: Non-polar solvents (Hexane) cannot disrupt these H-bonds.[1] Only solvents with high dipole moments (DMSO) or H-bond accepting capabilities (Methanol) can effectively solvate the individual molecules.[1]

pH-Dependent Solubilization

The pyridine nitrogen is the most basic site.[1]

-

Mechanism: At

(approx 6.0), the pyridine nitrogen becomes protonated ( -

Protocol Adjustment: If the compound crashes out in aqueous buffer, lower the pH slightly or use a co-solvent (e.g., 5% DMSO).[1]

Oxidative Instability

Diaminopyridines are electron-rich.[1] In solution, dissolved oxygen can lead to the formation of azo-dimers or quinone-imine species (observed as darkening).[1]

-

Control: All solubility experiments must be performed using degassed solvents or under an inert atmosphere (

/Argon).

Part 4: Experimental Protocols (The "How-To")

Do not rely on literature values alone. Batch-to-batch variation in crystallinity affects solubility.[1] Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials:

-

Target Solvent (degassed)[1]

-

0.22 µm PTFE Syringe Filters

-

HPLC or UV-Vis Spectrophotometer[1]

-

Orbital Shaker/Thermomixer[1]

Workflow:

-

Supersaturation: Weigh approx. 5 mg of solid into a 1.5 mL microcentrifuge tube. Add 500 µL of target solvent. (Targeting 10 mg/mL—likely above solubility limit).[1]

-

Equilibration: Shake at 500–700 RPM for 24 hours at 25°C. Note: Protect from light to prevent photodegradation.

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter to remove micro-crystals.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Visualization: Solubility Workflow

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Critical control points are highlighted in yellow (Equilibration) and red (Filtration).[1]

Protocol B: pH-Dependent Solubility Profiling

Since this compound is ionizable, a single solubility number is insufficient. Use this logic to predict behavior in biological assays.

Figure 2: Impact of pH on the ionization state and resulting solubility of 4-Bromopyridine-2,5-diamine.

Part 5: References & Authoritative Grounding[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14268, 4-Bromopyridine.[1] (Used as structural anchor for bromopyridine physicochemical properties). Retrieved from [Link]

-

Li, Di, et al. (2005). Equilibrium Solubility and Thermodynamic Studies of 2-Aminopyridine.[1] Journal of Chemical & Engineering Data. (Provides baseline solubility behavior for aminopyridines in pure solvents).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1][3] (Standard methodology for solubility profiling).

-

Protocols.io (2025). In-vitro Thermodynamic Solubility - Protocols. (Basis for the Shake-Flask methodology described in Part 4).[1] Retrieved from [Link]

Disclaimer: This guide is intended for research purposes only. 4-Bromopyridine-2,5-diamine is a chemical intermediate; consult the specific Safety Data Sheet (SDS) from your supplier before handling.[1]

physical and chemical characteristics of 4-Bromopyridine-2,5-diamine

Core Scaffold for Heterocyclic Drug Discovery [1][2]

Executive Summary

4-Bromopyridine-2,5-diamine (CAS: 1806851-06-8) is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-targeted kinase inhibitors and complex pharmaceutical agents.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-deficient pyridine core, two chemically distinct amino groups (C2 and C5), and a reactive bromine at the C4 position.

This guide details the physicochemical profile, validated synthetic pathways, and chemoselective reactivity of this compound, serving as a blueprint for researchers integrating this scaffold into lead optimization campaigns.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and computational docking studies.

Table 1: Physical and Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Bromopyridine-2,5-diamine | |

| CAS Number | 1806851-06-8 | Verified Identifier |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| Appearance | Off-white to beige powder | Oxidation sensitive; darkens on air exposure |

| Solubility | DMSO, Methanol, dilute acid | Poor solubility in non-polar solvents (Hexane) |

| Predicted LogP | 0.5 ± 0.2 | Hydrophilic character dominates |

| pKa (Predicted) | ~6.5 (Pyridine N), ~3.5 (Aniline N) | C2-NH₂ participates in amidine resonance |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and light-sensitive |

Synthetic Routes & Production

Synthesis of 4-Bromopyridine-2,5-diamine is non-trivial due to the need to preserve the C4-Bromine atom during reduction steps.[1][2] The most robust industrial route involves the nitration-reduction sequence starting from 2-amino-4-bromopyridine.[1]

Validated Synthetic Workflow

The synthesis typically proceeds in three stages. The critical step is the chemoselective reduction of the nitro group without hydrodebromination (loss of the Br atom).

Step-by-Step Protocol:

-

Precursor Synthesis: Ammonolysis of 2,4-dibromopyridine (or its N-oxide) yields 2-amino-4-bromopyridine .[2]

-

Regioselective Nitration: The C5 position is activated by the C2-amino group.[1][2] Nitration using mixed acid (

) must be temperature-controlled (<5°C) to prevent over-nitration or decomposition.[1] -

Chemoselective Reduction:

-

Standard Method: Iron powder (Fe) in Ammonium Chloride (

) or Acetic Acid. -

Alternative: Stannous Chloride (

) in HCl. -

Avoid: Catalytic hydrogenation (

) typically causes debromination, yielding 2,5-diaminopyridine.

-

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from commodity starting materials. Note the specific reduction conditions required to retain the bromine atom.

Chemical Reactivity & Functionalization

The power of this scaffold lies in its "Tri-Functional Orthogonality." Each functional group reacts under distinct conditions, allowing for the sequential construction of complex drugs (e.g., PROTACs, kinase inhibitors).

Reactivity Profile

-

C4-Bromine (Electrophile):

-

C5-Amine (Nucleophile):

-

C2-Amine (Amidine-like):

-

Less nucleophilic due to resonance delocalization into the pyridine ring.

-

Often requires deprotonation (NaH) or forcing conditions to alkylate/acylate.

-

Can participate in cyclization reactions to form fused bicyclic systems (e.g., imidazopyridines).

-

Visualization: Orthogonal Reactivity Map

Figure 2: Chemoselective functionalization map.[1] The C5-amine allows for linker attachment, while the C4-Br is ideal for installing the pharmacophore core.[1]

Analytical Characterization (Protocol Guidelines)

When verifying the identity of synthesized 4-Bromopyridine-2,5-diamine, look for these specific spectral signatures.

-

¹H NMR (DMSO-d₆):

-

Expect a singlet for the C6 proton (deshielded, ~7.5-7.8 ppm).

-

Expect a singlet for the C3 proton (shielded by adjacent amines, ~6.0-6.5 ppm).

-

Two distinct broad singlets for

groups (exchangeable with

-

-

Mass Spectrometry (LC-MS):

-

M+H: 188.0/190.0 (1:1 isotopic ratio characteristic of Bromine).

-

Note: If the M+2 peak is missing, you have likely debrominated the compound to 2,5-diaminopyridine (Mass ~110).[1]

-

Handling & Safety

-

Oxidation Risk: Diaminopyridines are electron-rich and prone to oxidation (turning black) upon storage.[1][2] Recommendation: Store as the HCl salt if possible, or under Argon at -20°C.

-

Toxicity: Like many halogenated aminopyridines, treat as potentially toxic by ingestion and a skin irritant (H302, H315, H319).

-

Waste: Segregate as halogenated organic waste.

References

-

Sigma-Aldrich. Product Specification: 4-bromopyridine-2,5-diamine (CAS 1806851-06-8).[1][2]Link

-

BLD Pharm. Material Safety Data Sheet: 4-Bromopyridine-2,5-diamine.[1][2]Link

-

PubChem. Compound Summary: 4-Bromopyridine-2,5-diamine.[1][2][3][4]Link

-

BenchChem. Synthesis Protocols for 2-Amino-4-bromo-5-nitropyridine (Precursor).Link

-

ChemicalBook. Synthesis of 2,5-Dibromopyridine and Amino-derivatives.Link

Sources

Safe Handling and Technical Profile of 4-Bromopyridine-2,5-diamine

Topic: 4-Bromopyridine-2,5-diamine Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The "Read-Across" Safety Protocol

Executive Summary: 4-Bromopyridine-2,5-diamine (CAS 343330-60-9) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Unlike common reagents, specific toxicological data for this isomer is sparse in public literature. Therefore, this guide operates on a Read-Across Safety Principle : we treat this compound with the combined high-hazard precautions of its structural parents—4-aminopyridine (neurotoxic) and aromatic diamines (sensitizers/oxidative instability) .

Critical Warning: Assume this compound is an acute neurotoxin and a severe skin sensitizer until proven otherwise. All handling must prevent inhalation of dust and dermal contact.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation.

| Property | Data / Estimate | Technical Note |

| CAS Number | 343330-60-9 | Unique identifier for inventory tracking. |

| Molecular Formula | C₅H₆BrN₃ | High nitrogen content implies basicity. |

| Molecular Weight | 188.03 g/mol | |

| Appearance | Off-white to tan solid | Darkens rapidly upon air exposure (oxidation). |

| Melting Point | >120°C (Predicted) | Experimental data varies. Similar isomers (2,6-diamino) melt ~126°C. |

| Solubility | DMSO, Methanol | Poor solubility in non-polar solvents (Hexane/DCM). |

| pKa (Predicted) | ~6.5 (Pyridine N) | Acts as a weak base; forms salts with strong acids. |

Hazard Identification & Toxicology

The Aminopyridine Pharmacophore Risk

The pyridine ring with amino substituents is structurally alert for biological activity.

-

Neurotoxicity: Analogs like 4-aminopyridine (4-AP) are potent potassium channel blockers, causing seizures and excitotoxicity. While the bromine substitution at C4 and the second amino group at C5 may modulate this, you must assume potential channel blocking activity.

-

Mechanism: Inhibition of voltage-gated K+ channels

Increased neurotransmitter release

Sensitization & Irritation

-

Skin Sensitization: Aromatic diamines (e.g., p-phenylenediamine) are notorious contact allergens. 4-Bromopyridine-2,5-diamine is likely to covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis.

-

Eye Damage: As a basic amine, dust can cause severe irritation or corneal damage (alkali-like burns) upon contact with moisture in the eye.

GHS Classification (Derived)

-

Acute Tox. 3 (Oral/Dermal/Inhalation): H301, H311, H331

-

Skin Irrit. 2: H315

-

Eye Irrit. 2A: H319

-

STOT SE 3: H335 (Respiratory Irritation)[1]

Engineering Controls & PPE

The following decision logic dictates the required protection based on the state of the material.

Figure 1: Risk-based PPE selection workflow. Note the strict prohibition of open-bench handling for the solid form due to neurotoxic dust potential.

Glove Selection Rationale

-

Material: Nitrile rubber is generally effective for solid handling.

-

Breakthrough: For solutions (especially in DMSO), nitrile permeation can be rapid.

-

Protocol: Use "Double-Gloving" technique. Inner glove: Nitrile (examination grade). Outer glove: Long-cuff Nitrile or Laminate (Silver Shield) if handling concentrated stock solutions >100 mL.

-

Storage & Stability Protocol

Diaminopyridines are electron-rich and prone to oxidation, leading to the formation of "pyridine blacks" (complex azo/polymeric impurities) which can interfere with metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

The "Inert-Cold-Dark" Triad

-

Inert Atmosphere: Store under Argon or Nitrogen. The amine groups react with atmospheric CO₂ (carbamate formation) and O₂.

-

Temperature: Refrigerate at 2–8°C .

-

Light Protection: Amber vials are mandatory. Brominated heterocycles can undergo slow photodehalogenation.

Stability Workflow

Figure 2: Degradation pathway. The formation of oxidized species can chelate transition metals, killing catalyst efficiency in downstream coupling reactions.

Emergency Response Protocols

Accidental Exposure[3]

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert medical services that the patient may have been exposed to a potassium channel blocker (seizure risk).

-

Skin Contact:

-

Do NOT use ethanol or DMSO to wipe the skin (this enhances absorption).

-

Wash with copious soap and water for 15 minutes.[2]

-

Monitor for erythema (redness) or tremors.

-

-

Eye Contact: Flush with water for 15 minutes.[2][3] The basic nature of the amine requires prolonged irrigation to prevent deep tissue damage.

Spills

-

Evacuate the immediate area if dust is airborne.

-

Don PPE: Double gloves, lab coat, goggles, and a NIOSH P100 respirator if outside a hood.

-

Containment: Cover powder with a damp paper towel (to prevent dust) or an absorbent pad dampened with dilute acetic acid (to neutralize/solubilize).

-

Disposal: Collect in a sealed container labeled "Toxic Organic Basic Waste."

Experimental Application: Cross-Coupling

When using 4-Bromopyridine-2,5-diamine in Suzuki or Sonogashira couplings:

-

Base Selection: The free amino groups are acidic enough (

of aniline-like NH is ~25, but coordinated can be lower) to interfere with strong bases. Use mild bases like -

Catalyst Scavenging: The diamine moiety is a strong ligand. You may need higher Pd loading (e.g., 5 mol%) compared to standard aryl bromides because the substrate itself can sequester the catalyst.

References

-

PubChem. (n.d.). Compound Summary: 4-Bromopyridine-2,5-diamine.[4] National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 4-Aminopyridine Toxicity Profile. PubChem Database. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 4-Bromopyridine-2,5-diamine: A Guide for Researchers

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. The pyridine scaffold, a cornerstone of many bioactive molecules, offers a rich playground for chemical modification. Among its many derivatives, 4-Bromopyridine-2,5-diamine emerges as a highly versatile, yet perhaps underutilized, intermediate. Its unique arrangement of a nucleophilic di-amino functionality and a synthetically labile bromine atom on an electron-deficient pyridine ring presents a wealth of opportunities for the construction of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of 4-Bromopyridine-2,5-diamine in organic synthesis. We will delve into its reactivity, showcase its utility in key transformations, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

The Strategic Advantage of 4-Bromopyridine-2,5-diamine in Synthesis

The synthetic utility of 4-Bromopyridine-2,5-diamine is rooted in the orthogonal reactivity of its functional groups. The two amino groups, positioned at the 2- and 5-positions, can act as nucleophiles or be diazotized, and they significantly influence the electronics of the pyridine ring. The bromine atom at the 4-position, a prime location for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, serves as a versatile handle for introducing a wide array of substituents.[1][2]

The diamino substitution pattern is particularly noteworthy as it is a direct precursor to the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines.[3][4] This feature makes 4-Bromopyridine-2,5-diamine a valuable starting material for the synthesis of kinase inhibitors and other targeted therapeutics.[3]

Key Applications and Synthetic Protocols

Herein, we present detailed protocols for three major classes of reactions where 4-Bromopyridine-2,5-diamine can be effectively employed: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and the synthesis of imidazo[4,5-b]pyridines.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In the context of 4-Bromopyridine-2,5-diamine, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position, leading to diverse molecular architectures.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice.[6]

-

Base: A base is required to activate the boronic acid for transmetalation.[5] Potassium carbonate is a mild and effective base for this purpose.

-

Solvent: A polar aprotic solvent like 1,4-dioxane is often used to ensure the solubility of the reactants and catalyst. The addition of water can sometimes accelerate the reaction.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine-2,5-diamine with Phenylboronic Acid

| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |

| 4-Bromopyridine-2,5-diamine | 188 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 58 mg | 0.05 | 0.05 |

| K₂CO₃ | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | 8 mL | - | - |

| Water | 2 mL | - | - |

| Reaction Conditions | |||

| Temperature | 90 °C | ||

| Time | 12 h | ||

| Atmosphere | Argon |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask, add 4-Bromopyridine-2,5-diamine (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive pressure of argon.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyridine-2,5-diamine.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7] This reaction allows for the introduction of primary or secondary amines at the 4-position of 4-Bromopyridine-2,5-diamine, providing access to novel scaffolds for drug discovery.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand is typically used. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly employed to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred to prevent unwanted side reactions.

-

Inert Atmosphere: Similar to the Suzuki coupling, an inert atmosphere is essential to protect the palladium catalyst from oxidation.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine-2,5-diamine with Morpholine

| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |

| 4-Bromopyridine-2,5-diamine | 188 mg | 1.0 | 1.0 |

| Morpholine | 104 µL | 1.2 | 1.2 |

| Pd₂(dba)₃ | 23 mg | 0.025 | 0.025 |

| XPhos | 48 mg | 0.1 | 0.1 |

| NaOtBu | 134 mg | 1.4 | 1.4 |

| Toluene | 10 mL | - | - |

| Reaction Conditions | |||

| Temperature | 100 °C | ||

| Time | 18 h | ||

| Atmosphere | Argon |

Step-by-Step Methodology:

-

In a glovebox, add 4-Bromopyridine-2,5-diamine (188 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol) to a reaction vial.

-

Add toluene (10 mL) and morpholine (104 µL, 1.2 mmol).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)pyridine-2,5-diamine.

DOT Script for Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamino functionality of 4-Bromopyridine-2,5-diamine makes it an ideal precursor for the synthesis of imidazo[4,5-b]pyridines through condensation and cyclization with carboxylic acids or their derivatives.[4] This transformation is a cornerstone in the synthesis of many kinase inhibitors.

Causality Behind Experimental Choices:

-

Reagent: Formic acid serves as both the reagent (source of the imidazole carbon) and the solvent.

-

Dehydrating Agent: The reaction is a condensation followed by cyclization, which involves the loss of water. Heating in formic acid drives the reaction to completion.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization step.

Experimental Protocol: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine

| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |

| 4-Bromopyridine-2,5-diamine | 188 mg | 1.0 | 1.0 |

| Formic Acid (98%) | 5 mL | - | - |

| Reaction Conditions | |||

| Temperature | 120 °C | ||

| Time | 4 h | ||

| Atmosphere | Air |

Step-by-Step Methodology:

-

To a round-bottom flask, add 4-Bromopyridine-2,5-diamine (188 mg, 1.0 mmol).

-

Add formic acid (5 mL).

-

Heat the reaction mixture to 120 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into ice-water (20 mL).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 7-Bromo-3H-imidazo[4,5-b]pyridine.

DOT Script for Imidazopyridine Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Note: Strategic Functionalization of 4-Bromopyridine-2,5-diamine

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic manipulation of 4-Bromopyridine-2,5-diamine . This scaffold is a critical precursor for "privileged structures" in kinase inhibition (e.g., CDK, JAK inhibitors) and antibiotic development.

Introduction & Structural Utility

4-Bromopyridine-2,5-diamine is a trifunctional scaffold offering unique orthogonal reactivity. Unlike simple pyridines, the presence of two amino groups with distinct electronic environments (C2 vs. C5) and a reactive halogen (C4) allows for the rapid construction of complex fused heterocycles, particularly 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and imidazo[4,5-c]pyridines .

The Reactivity Landscape

To successfully utilize this molecule, one must understand the electronic "personality" of each position:

| Position | Functional Group | Electronic Character | Reactivity Profile |

| C4 | Bromide (-Br) | Electrophilic (Activated) | Excellent handle for Pd-catalyzed cross-coupling ( |

| N5 | Amine (-NH | Nucleophilic (Aniline-like) | High Nucleophilicity. Meta to the pyridine nitrogen. Reacts readily with acyl chlorides/isocyanates. |

| N2 | Amine (-NH | Amidine-like | Low Nucleophilicity. Ortho to the pyridine nitrogen. Resonance delocalization into the ring renders it less reactive to electrophiles but more acidic. |

| N1 | Pyridine Nitrogen | Basic | Proton acceptor. Directs ortho-lithiation (though dangerous with -Br present). |

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic workflows. Note the high-value conversion to 5-azaindoles (Pathway C).

Handling & Preparation (Crucial Step)

Stability Warning: Diaminopyridines are prone to oxidation (darkening) upon exposure to air.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

In-Situ Generation: For critical steps (like Pathway C), it is often best to generate the diamine from 2-amino-4-bromo-5-nitropyridine via reduction (Fe/NH

Cl or H

Protocol A: Selective N5-Acylation

Objective: To functionalize the C5-amine while leaving the C2-amine free. Mechanism: The C5-amine is electronically distinct. The C2-amine's lone pair is delocalized onto the pyridine nitrogen (amidine resonance), significantly reducing its nucleophilicity compared to the "aniline-like" C5-amine.

Materials

-

4-Bromopyridine-2,5-diamine (1.0 eq)

-

Acyl Chloride (e.g., Benzoyl chloride) (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Dissolution: Dissolve 4-Bromopyridine-2,5-diamine in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Temperature control is vital to maintain kinetic selectivity.

-

Addition: Add TEA followed by the dropwise addition of the Acyl Chloride over 15 minutes.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (more polar) should disappear, converting to the mono-acylated product.

-

QC Check: If di-acylation is observed, lower temperature to -10°C.

-

-

Workup: Quench with saturated NaHCO

. Extract with DCM. Wash organic layer with brine, dry over Na -

Outcome: The product is predominantly N-(2-amino-4-bromopyridin-5-yl)benzamide .

Protocol B: Synthesis of 5-Azaindoles (Pyrrolo[3,2-c]pyridines)

Objective: To construct a fused pyrrole ring using the C4-Br and C5-NH

Mechanism:

-

Sonogashira Coupling: Installation of an alkyne at C4.

-

Cyclization: 5-endo-dig or 5-exo-dig attack of the C5-amine onto the alkyne, followed by isomerization to form the aromatic system.

Caption: The Larock-type heteroannulation sequence adapted for pyridine systems.

Detailed Protocol

-

Reagents:

-

Substrate: 4-Bromopyridine-2,5-diamine (1.0 mmol)

-

Alkyne: Phenylacetylene (1.2 mmol)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (10 mol%)

-

Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).

-

-

Degassing (Critical): Place substrate, catalysts, and solvent in a pressure tube. Sparge with Argon for 10 minutes. Oxygen poisons the Pd catalyst and oxidizes the diamine.

-

Coupling: Add the alkyne. Seal the tube and heat to 80°C for 4-6 hours.

-

Cyclization (One-Pot):

-

Often, the cyclization occurs spontaneously at 80°C.

-

If incomplete (check LCMS): Add stronger base (KOtBu, 2.0 eq) and heat to 100°C for 1 hour to force the ring closure.

-

-

Purification: The product is a 4-amino-5-azaindole . These are polar. Purification usually requires flash chromatography with DCM/MeOH (95:5).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C4 without affecting the amino groups.

Optimization Notes

-

Catalyst: Pd(dppf)Cl

·DCM is preferred over Pd(PPh -

Base: Use K

PO

Step-by-Step

-

Combine 4-Bromopyridine-2,5-diamine (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

(5 mol%), and K -

Solvent: 1,4-Dioxane/Water (4:1) .

-

Degas thoroughly.

-

Heat at 90°C for 12 hours.

-

Workup: Filter through Celite to remove Pd black. Extract with Ethyl Acetate.

-

Yield Expectation: 60-80%. The C2/C5 amines generally do not require protection if the boronic acid is not highly electrophilic.

References

-

Syntheses of Azaindoles: L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes." Tetrahedron Letters, 2004.

-

Regioselectivity in Aminopyridines: Kawabata, T., et al. "Site-selective acylation of complex molecules." Journal of the American Chemical Society, 2007.[3]

-

Suzuki Coupling on Pyridines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Synthesis of Pyrrolo[3,2-c]pyridines: El-Sawy, E.R., et al. "Synthesis and biological evaluation of some new pyrrolo[3,2-c]pyridine derivatives." Acta Pharmaceutica, 2012. (Validating the cyclization strategy).

-

Sonogashira Protocols: Chinchilla, R., Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

experimental setup for reactions with 4-Bromopyridine-2,5-diamine

Application Note: Strategic Handling and Functionalization of 4-Bromopyridine-2,5-diamine

Abstract

4-Bromopyridine-2,5-diamine is a high-value, electron-rich heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., CDK, ALK targets) and complex drug pharmacophores. Its unique substitution pattern presents a "tri-orthogonal" reactivity profile: an electrophilic handle at C4 (bromide), a highly nucleophilic aniline-like amine at C5, and an amidine-like amine at C2. This guide outlines the critical protocols for stabilizing this oxidation-prone reagent and executing chemoselective transformations, ensuring high yield and purity in downstream applications.

Material Properties & Critical Handling (The "Zero Step")

The Challenge: Unlike electron-deficient halopyridines, 4-Bromopyridine-2,5-diamine is electron-rich. The synergistic donation from two amino groups makes the ring susceptible to oxidative degradation (N-oxide formation and polymerization) upon exposure to air and light. The free base turns from off-white to dark brown/tar rapidly.

Storage Protocol:

-

Form: Store preferably as the hydrochloride salt (HCl) or hydrobromide salt (HBr) . The protonation of the pyridine nitrogen and amino groups significantly reduces electron density and oxidative susceptibility.

-

Atmosphere: Solid material must be stored under Argon or Nitrogen.

-

Temperature: -20°C for long-term storage; 4°C for active use.

Solvent Degassing (Mandatory): For all transition-metal catalyzed reactions (Suzuki/Buchwald), solvents must be rigorously degassed to prevent both catalyst poisoning and substrate oxidation.

-

Method: Sparge with Argon for 15–20 minutes per 100 mL solvent using a dispersion tube, or use the freeze-pump-thaw method (3 cycles) for small scale (<500 mg).

Reactivity Profiling & Strategic Logic

To design effective experiments, one must understand the electronic differentiation of the three functional sites.

-

C4-Bromine: Activated for Oxidative Addition by Pd(0), though slightly deactivated compared to 4-bromopyridine due to electron donation from amines. Requires electron-rich ligands (e.g., phosphines).

-

C5-Amine (meta to N): Behaves like an electron-rich aniline. Highly nucleophilic. Reacts first with acyl chlorides or isocyanates.

-

C2-Amine (ortho to N): Resonance with the ring nitrogen reduces nucleophilicity (amidine character). Requires deprotonation (NaH/LiHMDS) for alkylation or high temperatures for condensation.

Figure 1: Orthogonal reactivity map of the scaffold. The C4, C5, and C2 positions can be addressed sequentially.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 without protecting the free amines. Rationale: Standard Pd(PPh3)4 often fails due to coordination of the free diamine to the Palladium center. We utilize a catalyst system with a bulky, electron-rich ligand (SPhos or XPhos) to prevent amine poisoning and facilitate oxidative addition into the electron-rich C-Br bond.

Reagents:

-

Substrate: 4-Bromopyridine-2,5-diamine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 / SPhos (for difficult substrates).

-

Base: K3PO4 (3.0 equiv) – Note: Carbonate bases can sometimes be too weak; Phosphate is preferred for aminopyridines.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol:

-

Setup: Flame-dry a microwave vial or Schlenk flask and cool under Argon.

-

Charging: Add the 4-bromopyridine-2,5-diamine (HCl salt preferred), boronic acid, and K3PO4.

-

Solvent: Add the pre-degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon. Seal the vessel immediately.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: 110°C for 30–60 minutes (Recommended for cleaner profiles).

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc/MeOH 9:1). The MeOH is crucial to solubilize the polar aminopyridine product.

-

Purification: Flash chromatography using DCM/MeOH/NH3 (90:9:1). The free amines make the product streak on silica; ammonia is required.

Protocol B: Regioselective Acylation (Differentiation of C5 vs C2)

Objective: Selectively functionalize the C5-amine (aniline-like) while leaving the C2-amine free. Rationale: The C5-amine is significantly more nucleophilic. Under controlled conditions (low temperature, stoichiometric control), the C5-amide is formed exclusively. The C2-amine is deactivated by the ring nitrogen.

Reagents:

-

Substrate: 4-Bromopyridine-2,5-diamine (1.0 equiv)

-

Electrophile: Acid Chloride (R-COCl) or Anhydride (1.05 equiv).

-

Base: DIPEA (Diisopropylethylamine) (1.1 equiv).

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

-

Dissolution: Dissolve the substrate in anhydrous THF under Nitrogen. Cool to 0°C .

-

Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

-

Electrophile Addition: Dissolve the Acid Chloride in a minimal amount of THF and add it dropwise over 20 minutes. Rapid addition leads to bis-acylation.

-

Monitoring: Stir at 0°C for 1 hour. Monitor by LCMS. You should see the M+1 peak shift by the mass of the acyl group.

-

Checkpoint: If bis-acylation (C2+C5) is observed, reduce temperature to -10°C.

-

-

Quench: Add saturated NaHCO3 solution.

-

Isolation: Extract with EtOAc. The product is usually pure enough for the next step; recrystallization from EtOH is preferred over column chromatography if possible.

Analytical Validation Data

When validating the regioselectivity of Protocol B (C5-acylation), use 1H NMR shifts.

| Feature | Unreacted Substrate (DMSO-d6) | C5-Acylated Product (DMSO-d6) | C2-Acylated Product (Rare) |

| C6-H (Singlet) | ~7.6 ppm | ~8.3 ppm (Deshielded by amide) | ~7.7 ppm |

| C3-H (Singlet) | ~6.8 ppm | ~6.9 ppm | ~7.5 ppm (Deshielded) |

| NH2 Signals | Two broad singlets (4H total) | One broad singlet (2H, C2-NH2) + Amide NH | One broad singlet (2H, C5-NH2) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Oxidation of the diamine. | Ensure Argon atmosphere. Use HCl salt form. Add antioxidants (e.g., BHT) if compatible. |

| No Reaction (Suzuki) | Catalyst poisoning by free amines. | Switch to Pd-XPhos-G3 or Pd(dtbpf)Cl2 . Increase catalyst loading to 10 mol%. |

| Bis-Acylation | Temperature too high; excess reagent. | Strictly maintain 0°C. Use exactly 1.0 equiv of acid chloride. |

| Poor Solubility | High polarity of the diamine. | Use DMF or DMA as solvent. For workup, use 10% MeOH in DCM. |

References

-

Suzuki-Miyaura Coupling of Aminopyridines

-

Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine."[1]

-

-

Stability of Diaminopyridines

-

Selective Functionalization of Pyridines

-

Synthesis of 2,5-Diamino-4-bromopyridine

Sources

Application Note: Protocols for Cross-Coupling Reactions with 4-Bromopyridine-2,5-diamine

Introduction & Strategic Analysis

4-Bromopyridine-2,5-diamine represents a high-value, yet synthetically challenging scaffold in medicinal chemistry. Often utilized as a precursor for kinase inhibitors (e.g., CDK, JAK family), its structural duality presents a specific set of hurdles for cross-coupling reactions.

The Substrate Paradox

Unlike electron-deficient halopyridines that undergo oxidative addition readily, 4-bromopyridine-2,5-diamine is significantly electron-rich due to the dual amino substituents. Furthermore, it possesses multiple Lewis-basic sites capable of poisoning palladium catalysts.

-

Electronic Deactivation: The electron-donating effects of the 2,5-diamino groups increase electron density at the C4 position, raising the activation energy for the oxidative addition of Pd(0) into the C-Br bond.

-

Catalyst Poisoning (The Chelation Trap): The vicinal arrangement of the pyridine nitrogen (N1) and the C2-amine, as well as the free C5-amine, creates a "chelation trap." Standard Pd(PPh3)4 catalysts are often sequestered by these nitrogens, forming stable, inactive Pd(II) complexes rather than participating in the catalytic cycle.

-

Oxidative Instability: Free diaminopyridines are prone to air oxidation, forming dark azo-polymers or quinone-imine species, necessitating strict anaerobic conditions.

Decision Matrix: Direct vs. Protected Routes

To ensure reproducibility and scalability, this guide presents two distinct workflows.

| Feature | Route A: Ligand-Accelerated Direct Coupling | Route B: Protection-Deprotection Strategy (Recommended) |

| Primary Utility | Rapid screening; small-scale analogs. | Process chemistry; scale-up; Buchwald-Hartwig aminations. |

| Key Risk | Catalyst deactivation; lower yields.[1] | Added step count (Protection/Deprotection). |

| Catalyst Requirement | High-activity precatalysts (e.g., XPhos Pd G2, Pd-PEPPSI). | Standard catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4). |

| Success Rate | Moderate (Substrate dependent).[2] | High (Robust & Reliable). |

Pre-Reaction Workflow Visualization

The following diagram illustrates the critical decision pathways and the mechanistic "trap" to avoid.

Caption: Decision tree highlighting the risks of catalyst poisoning and self-coupling in unprotected substrates.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Protected Route)

Best for: Synthesis of biaryl kinase inhibitors where high purity is required.

Mechanism: The protection of amino groups with Boc (tert-butoxycarbonyl) sterically hinders the N-atoms, preventing Pd coordination and allowing the catalyst to engage exclusively with the C4-Br bond.

Reagents & Materials

-

Substrate: 4-Bromopyridine-2,5-diamine (1.0 equiv)

-

Protection Reagent: Di-tert-butyl dicarbonate (

) (2.5 equiv) -

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq. solution) -

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure

-

In-Situ Protection (One-Pot Telescoping possible, but isolation recommended):

-

Dissolve 4-bromopyridine-2,5-diamine in THF. Add

(2.5 equiv) and DMAP (0.1 equiv). -

Stir at RT for 4 hours. Monitor by TLC/LCMS for conversion to the bis-Boc intermediate.

-

Note: This converts the nucleophilic amines into carbamates, rendering them non-nucleophilic and poor ligands for Pd.

-

-

Coupling Reaction:

-

Charge a reaction vial with the Protected Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Evacuate and backfill with Nitrogen (

) three times. -

Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M

(3.0 equiv). -

Heat to 90°C for 4–12 hours.

-

Checkpoint: The reaction mixture should turn black/brown. If it remains bright orange/yellow, the catalyst may have oxidized or deactivated.

-

-

Work-up & Deprotection:

-

Filter through Celite to remove Pd residues. Concentrate the filtrate.

-

Redissolve crude in DCM/TFA (4:1 ratio) and stir at RT for 1 hour to remove Boc groups.

-

Neutralize with sat.

and extract.

-

Protocol B: Direct Sonogashira Coupling

Best for: Introducing alkynyl linkers without protection steps. The rigid alkyne spacer often prevents the "bite" of the diamine back onto the metal center.

Scientific Insight: Copper(I) iodide is essential here but can also coordinate to the diamine. To mitigate this, we use a higher loading of CuI and a phosphine ligand with a wide bite angle or strong donation (e.g.,

Reagents

-

Substrate: 4-Bromopyridine-2,5-diamine (1.0 equiv)

-

Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (5-10 mol%)

-

Base/Solvent: Triethylamine (

) / DMF (1:3 ratio)

Procedure

-

Setup: In a dry pressure tube or Schlenk flask, combine the substrate,

, and CuI. -

Degassing: Cap and purge with Argon for 5 minutes. Strict oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

-

Addition: Add degassed DMF and

via syringe, followed by the terminal alkyne. -

Reaction: Seal and heat to 80–100°C .

-

Observation: A precipitate (

) typically forms within 30 minutes.

-

-

Purification: Dilute with EtOAc, wash with water (x3) to remove DMF and copper salts. Purify via flash chromatography (MeOH/DCM gradient, as the product is polar).

Protocol C: Buchwald-Hartwig Amination (Critical Warning)

Requirement: MANDATORY PROTECTION .

Attempting to react 4-bromopyridine-2,5-diamine directly with another amine using Buchwald conditions will result in oligomerization. The C4-Br of one molecule will react with the C2/C5-

Correct Workflow:

-

Protect: Convert substrate to 4-bromo-2,5-bis(Boc-amino)pyridine .

-

Couple: React with external amine using

/ BrettPhos or RuPhos .-

Why RuPhos? It is excellent for coupling secondary amines and bulky substrates.

-

Base:

or -

Solvent: Toluene or

-Amyl alcohol at 100°C.

-

-

Deprotect: Acidic hydrolysis.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| No Conversion (SM Recovery) | Catalyst poisoning by free amines. | Switch to Protocol A (Protected) . Alternatively, use Pd-PEPPSI-IPr catalyst which is resistant to amine coordination. |

| Homocoupling of Alkyne | Oxygen in the system (Sonogashira). | Freeze-pump-thaw degas solvents. Increase alkyne equivalents. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Pd aggregation). | Add additional ligand (e.g., excess |

| Product Insoluble | High polarity of diamine product. | Use polar solvents for workup (e.g., |

References

-

BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." BenchChem Application Library. Link

-

MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Synthesis, Optimization." Molecules, 2021.[3][4] Link

-

Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Link

-

National Institutes of Health (NIH). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges." PubMed Central. Link

-

Royal Society of Chemistry (RSC). "Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine." RSC Advances. Link

Sources

Strategic Functionalization of 4-Bromopyridine-2,5-diamine: A Guide to Scaffold Diversification

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the 4-Bromopyridine-2,5-diamine scaffold. This intermediate is a "privileged structure" in drug discovery, serving as a critical junction point for accessing pyrrolo[3,2-c]pyridines (5-azaindoles) , imidazo[4,5-c]pyridines , and thiazolo[5,4-c]pyridines .

Introduction & Strategic Value

4-Bromopyridine-2,5-diamine (CAS: 329974-09-6) presents a unique challenge and opportunity in heterocyclic synthesis. Its high nitrogen content and specific substitution pattern make it an ideal precursor for kinase inhibitors (e.g., FMS, PI3K) and antiviral agents.

The core synthetic challenge lies in the electronic duality of the molecule:

-

Electron-Rich Ring: The two amino groups render the pyridine ring electron-rich, deactivating the C4-bromide towards classical SNAr displacement unless harsh conditions are used.

-

Catalyst Poisoning: The free amines (particularly at C5) can coordinate to Palladium (Pd), poisoning catalytic cycles during cross-coupling.

-

Regioselectivity: Distinguishing between the C2 and C5 amines is critical for controlled cyclization.

This guide details three validated workflows to navigate these challenges:

-

The Azaindole Route: Sonogashira coupling followed by cyclization.

-

The Imidazo Route: C4-amination followed by condensation.

-

Direct C4-Arylation: Suzuki-Miyaura coupling with catalyst protection strategies.

Reactivity Profile & Regiochemistry

Understanding the nucleophilicity of the two amino groups is the prerequisite for selective functionalization.

| Position | Reactivity Type | Characteristics |

| C5-Amine | High Nucleophilicity | Behaves similarly to an electron-rich aniline. It is the primary site for acylation and alkylation. It is meta to the ring nitrogen, reducing resonance deactivation. |

| C2-Amine | Low Nucleophilicity | The lone pair is delocalized into the pyridine ring (amidine-like resonance). It is significantly less reactive towards electrophiles than the C5-amine. |

| C4-Bromide | Electrophile | The handle for metal-catalyzed cross-coupling. SNAr is sluggish due to the electron-donating effects of the diamines. |

Strategic Workflow Diagram

The following diagram illustrates the divergent pathways available from the parent scaffold.

Caption: Divergent synthesis map showing the three primary heterocycle formation pathways from the 4-bromo-2,5-diamine core.

Detailed Protocols

Protocol A: Synthesis of Pyrrolo[3,2-c]pyridines (5-Azaindoles)

This is the highest-value transformation for this scaffold. The C5-amine cyclizes onto a C4-alkyne to form the 5-azaindole core.

Mechanism: Sonogashira coupling

Reagents:

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh3)2Cl2 (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent/Base)

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial with 4-Bromopyridine-2,5-diamine (1.0 equiv), Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Critical: Oxygen presence promotes homocoupling of the alkyne (Glaser coupling).

-

Solvent Addition: Add degassed TEA/DMF (1:1 ratio). The polar solvent (DMF) helps solubilize the diamine.

-

Coupling: Add the terminal alkyne via syringe. Heat to 80°C for 4–6 hours. Monitor by LCMS for the intermediate alkyne (M+1).

-

Cyclization (One-Pot): Once the starting material is consumed, raise the temperature to 120°C (or use microwave irradiation at 140°C for 30 min). The C5-amine will attack the alkyne to close the ring.

-

Note: If cyclization is sluggish, add 1.0 equiv of KOtBu or Cs2CO3 to facilitate the nucleophilic attack.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

Validation:

-

NMR: Look for the disappearance of the alkyne proton and the appearance of the indole C2/C3 protons (typically

6.5–7.5 ppm). -

TLC: The product is usually more non-polar than the diamine starting material.

Protocol B: Synthesis of Imidazo[4,5-c]pyridines

To access this scaffold, the C4-bromide must be converted to an amine (creating a 3,4,5-triamine-like environment, though chemically it is a 2,4,5-triaminopyridine).

Step 1: C4-Amination (Buchwald-Hartwig) Direct SNAr is difficult. Pd-catalyzed amination is preferred.

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%). Why XPhos? It is bulky and electron-rich, preventing the primary amines of the substrate from poisoning the Pd center.

-